molecular formula C10H7F2NO2 B13728928 Methyl 3,5-difluoro-1H-indole-2-carboxylate

Methyl 3,5-difluoro-1H-indole-2-carboxylate

Cat. No.: B13728928
M. Wt: 211.16 g/mol
InChI Key: WQNNFEJQRGJMSB-UHFFFAOYSA-N
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Description

Methyl 3,5-difluoro-1H-indole-2-carboxylate: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse applications in pharmaceuticals and organic synthesis. The compound’s structure includes a methyl ester group at the 2-position and fluorine atoms at the 3 and 5 positions of the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For Methyl 3,5-difluoro-1H-indole-2-carboxylate, the starting materials would include 3,5-difluorophenylhydrazine and an appropriate ester.

    Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines.

Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or palladium-catalyzed coupling reactions. These methods are chosen for their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, Methyl 3,5-difluoro-1H-indole-2-carboxylate can undergo electrophilic substitution reactions, particularly at the 3-position.

    Nucleophilic Substitution: The fluorine atoms at the 3 and 5 positions can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products:

    Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.

    Nucleophilic Substitution: Products include substituted indoles with various nucleophiles.

    Oxidation and Reduction: Products include oxidized or reduced forms of the indole ring.

Mechanism of Action

The mechanism of action of Methyl 3,5-difluoro-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors with high affinity, influencing biological processes such as cell signaling and gene expression . The fluorine atoms can enhance the compound’s stability and binding affinity, making it a potent molecule in biological systems.

Biological Activity

Methyl 3,5-difluoro-1H-indole-2-carboxylate is a compound belonging to the indole family, characterized by its unique structural features that enhance its chemical reactivity and biological activity. This article explores its biological activities, synthesis methods, and potential applications, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

Molecular Formula: C₁₀H₈F₂N O₂
Molecular Weight: Approximately 201.17 g/mol
Structural Features: The compound contains two fluorine atoms at positions 3 and 5 of the indole ring and a carboxylate ester functional group, which contribute to its distinctive electronic properties and biological interactions.

2. Biological Activities

This compound exhibits a variety of biological activities, primarily due to its ability to interact with various biological targets such as enzymes and receptors. Key pharmacological properties include:

  • Antibacterial Activity: Indole derivatives are known for their antibacterial properties, with potential applications in treating infections.
  • Antiviral Activity: Research indicates that modifications in the indole structure can enhance antiviral efficacy against targets like HIV integrase .

Table 1: Summary of Biological Activities

Activity Type Mechanism IC50 Values
AntibacterialInhibition of bacterial enzyme functionVaries by strain
AntiviralInhibition of HIV integraseIC50 = 0.13 μM (for optimized derivatives)

The mechanism of action for this compound involves binding to specific targets within cells, altering their function and affecting cellular processes. This binding can lead to:

  • Modulation of enzymatic activity
  • Disruption of cellular signaling pathways
  • Induction of apoptosis in cancer cells

Molecular docking studies have provided insights into how this compound interacts at a molecular level with its biological targets, suggesting that the difluorinated structure enhances binding affinity and selectivity.

4. Synthesis Methods

The synthesis of this compound can be achieved through several synthetic routes, often involving the introduction of fluorine substituents at specific positions on the indole ring. Common methods include:

  • Electrophilic Aromatic Substitution: Utilizing fluorinating agents to introduce fluorine atoms at positions 3 and 5.
  • Carboxylation Reactions: Converting suitable precursors into the carboxylate form.

5. Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other indole derivatives:

Compound Name Structural Features Unique Properties
Methyl 6-chloro-1H-indole-2-carboxylateChlorine at position 6Different reactivity due to chlorine substitution
Methyl 5-fluoro-1H-indole-2-carboxylateSingle fluorine at position 5Potentially different biological activity
Methyl 5-bromo-1H-indole-2-carboxylateBromine at position 5Altered electronic properties compared to fluorine
Methyl 4-fluoro-1H-indole-2-carboxylateFluorine at position 4Variations in reactivity and selectivity

The difluorinated structure provides distinct electronic properties that can enhance interactions with biological targets compared to these similar compounds.

6. Case Studies and Research Findings

Recent studies have demonstrated the promising biological activities of this compound:

  • Antiviral Efficacy Against HIV: A study showed that derivatives based on this compound exhibited enhanced inhibitory effects on HIV integrase compared to parent compounds, with IC50 values significantly lower than those previously reported for similar structures .
  • Antibacterial Properties: Investigations into the antibacterial activity revealed that this compound effectively inhibited bacterial growth in vitro, suggesting potential therapeutic applications in infectious diseases.

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

methyl 3,5-difluoro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H7F2NO2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,1H3

InChI Key

WQNNFEJQRGJMSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)F

Origin of Product

United States

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